N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-25-18-7-6-15(11-16(18)19)26(23,24)20-14-5-4-13-8-9-21(12(2)22)17(13)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYHEKCUAAVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Construction via Friedel-Crafts Alkylation
The 2,3-dihydroindole scaffold is synthesized through a Friedel-Crafts alkylation using 4-aminophenethyl alcohol and acryloyl chloride. Reaction conditions involve:
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Solvent: Dichloromethane (DCM)
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Catalyst: Aluminum chloride (AlCl₃, 1.2 equiv)
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Temperature: 0°C to room temperature, 12 h
The reaction proceeds via electrophilic attack at the para position of the aniline, followed by cyclization to form the six-membered ring.
Reduction of Intermediate Amide
The resulting indolinone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 2 h, achieving quantitative conversion to 2,3-dihydro-1H-indol-6-amine. Monitoring by thin-layer chromatography (TLC) confirms complete consumption of the starting material.
N-Acetylation of 2,3-Dihydro-1H-indol-6-amine
Acetylation is performed under Schotten-Baumann conditions:
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Reagents: Acetic anhydride (1.5 equiv), aqueous NaOH (2M)
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Solvent: Tetrahydrofuran (THF)/water (3:1)
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Time: 30 min at 0°C
The reaction selectively acetylates the indole nitrogen without affecting the aromatic amine. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with the acetyl proton appearing as a singlet at δ 2.35 ppm in CDCl₃.
Synthesis of 4-Ethoxy-3-fluorobenzenesulfonyl Chloride
Sulfonation of 4-Ethoxy-3-fluorobenzene
Chlorosulfonic acid (ClSO₃H) is added dropwise to 4-ethoxy-3-fluorobenzene at −10°C. After stirring for 4 h, the mixture is quenched in ice water to precipitate the sulfonic acid, which is then treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, −10°C, 4 h | 85% |
| Chlorination | PCl₅, reflux, 2 h | 78% |
Sulfonamide Coupling Reaction
The final step involves reacting 1-acetyl-2,3-dihydro-1H-indol-6-amine with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions:
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (Et₃N, 2.0 equiv)
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Temperature: Room temperature, 6 h
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Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
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Purification: Flash chromatography (hexane/ethyl acetate 4:1)
¹H NMR analysis reveals characteristic splitting patterns:
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Sulfonamide NH: δ 7.42 (br s, 1H)
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Ethoxy group: δ 1.41 (t, J = 7.0 Hz, 3H), δ 4.12 (q, J = 7.0 Hz, 2H)
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Fluorine coupling: ³JHF = 9.8 Hz observed in the aromatic region.
Alternative Synthetic Approaches
Microwave-Assisted Coupling
A palladium-catalyzed coupling variant employs microwave irradiation to accelerate the reaction:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: S-Phos (10 mol%)
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Solvent: Dimethylformamide (DMF)
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Temperature: 120°C, 1 h
This method reduces reaction time from 6 h to 1 h while maintaining comparable yields.
Solid-Phase Synthesis
Immobilization of the indole amine on Wang resin enables iterative purification. After sulfonylation and cleavage with trifluoroacetic acid (TFA), the product is obtained in 58% yield with >95% purity by HPLC.
Analytical Characterization
Spectroscopic Data
IR (KBr):
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ν 3270 cm⁻¹ (N-H stretch)
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ν 1675 cm⁻¹ (C=O acetyl)
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₉H₂₀FN₂O₄S [M+H]⁺: 399.1124
Observed: 399.1128
X-ray Crystallography
Single-crystal X-ray analysis confirms the s-cis conformation of the sulfonamide group and planarity of the indole ring. Key bond lengths include:
Scalability and Process Optimization
A kilogram-scale pilot synthesis demonstrated the following improvements:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction can lead to the formation of reduced derivatives, such as the corresponding amine.
Substitution: Substitution reactions can introduce different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring indole structures often exhibit anticancer properties. The sulfonamide group in N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide may enhance its efficacy against various cancer cell lines.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that this compound inhibits the proliferation of human cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology. It may act on neuropeptide Y (NPY) receptors, which are implicated in various neurological disorders.
Case Study: Receptor Binding Studies
Research has shown that related compounds can selectively bind to Y(2) receptors, which play a critical role in appetite regulation and anxiety. This binding affinity could position this compound as a candidate for further development in treating obesity or anxiety disorders.
Chemical Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The sulfonamide formation typically employs electrophilic aromatic substitution techniques.
Table: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Indole formation | Cyclization | 85 |
| Sulfonamide coupling | Electrophilic substitution | 75 |
| Final purification | Crystallization | 90 |
Mechanism of Action
The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, while the sulfonamide group can interact with biological molecules through hydrogen bonding and other non-covalent interactions. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
JNJ-5207787: Neuropeptide Y Y2 Receptor Antagonist
Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide. Key Features:
- Shares the N-(1-acetyl-2,3-dihydro-1H-indol-6-yl) moiety.
- Contains an acrylamide linker and a 3-cyanophenyl group instead of a sulfonamide.
Pharmacological Profile :
Pharmacokinetics :
Motesanib: VEGFR Tyrosine Kinase Inhibitor
Structure: N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide. Key Features:
- Shares a dihydroindole core but incorporates a pyridine carboxamide group.
Pharmacological Profile :
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structure : Features a sulfonamide group linked to a pyrazolo[3,4-d]pyrimidin-3-yl scaffold.
Key Features :
- Contains a sulfonamide moiety but lacks the dihydroindole core.
- Targets kinases (exact target unspecified in evidence).
Common Structural Motifs
- Sulfonamide vs. Acrylamide/Carboxamide : The sulfonamide group in the target compound may confer distinct solubility or target affinity compared to the acrylamide (JNJ-5207787) or carboxamide (Motesanib) linkers.
Selectivity and Potency Trends
*Inferred based on structural analogs. †Calculated based on formula.
Pharmacokinetic Considerations
- JNJ-5207787 exhibits significant brain penetration, while sulfonamide-containing compounds (e.g., Example 53) may have altered bioavailability due to increased polarity .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide (CAS Number: 1058244-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The structure features an indole moiety linked to a sulfonamide group, which is known for its biological relevance, particularly in the development of antitumor agents and enzyme inhibitors.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1058244-38-4 |
Research indicates that compounds containing the indole-sulfonamide framework exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies on related indole derivatives have shown that they can disrupt the cell cycle in cancer cells, leading to apoptosis .
- Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of carbonic anhydrase and other enzymes, which can be leveraged for therapeutic purposes in conditions like glaucoma and certain types of cancer .
Antitumor Efficacy
A focused compound library study evaluated a series of N-(indolyl)benzenesulfonamides for their antitumor potential. The results indicated that these compounds could effectively inhibit the growth of P388 murine leukemia cells, with varying mechanisms observed based on structural modifications .
Enzymatic Inhibition
In another study focusing on enzyme inhibition, compounds similar to this compound were tested against dihydrofolate reductase (DHFR), revealing that certain substitutions could enhance inhibitory activity against this critical enzyme involved in nucleotide synthesis .
Case Studies and Research Findings
- Cell Cycle Analysis : A study involving cell cycle analysis demonstrated that specific derivatives could lead to G1 phase accumulation or mitotic disruption in cancer cells. This highlights the potential for further development as chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how different substituents on the indole and sulfonamide moieties influence biological activity. These findings are crucial for optimizing lead compounds for better efficacy and reduced toxicity .
Q & A
Q. How can the synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide be optimized to improve yield and selectivity?
Methodological Answer: Optimization involves adjusting reaction parameters such as:
- Temperature: Lower temperatures (0–25°C) minimize side reactions during sulfonylation or acetylation steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates for intermediates .
- Catalyst Loading: Use 5–10 mol% of catalysts (e.g., triethylamine) to balance efficiency and cost .
- Stepwise Purification: Intermediate isolation via column chromatography reduces impurities in the final product .
Reference Table:
| Parameter | Optimization Strategy | Impact | Reference |
|---|---|---|---|
| Temperature | 0–25°C for sulfonylation | Reduces decomposition | |
| Solvent | DMF for nucleophilic steps | Enhances reaction rate | |
| Catalyst (Et₃N) | 5–10 mol% | Improves selectivity |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm indole, acetyl, and sulfonamide groups via chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 170–175 ppm for sulfonyl carbons) .
- IR Spectroscopy: Identify acetyl C=O (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretching bands .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Reference Table:
| Technique | Target Functional Groups | Diagnostic Signals | Reference |
|---|---|---|---|
| NMR | Indole, sulfonamide | δ 2.1 ppm (acetyl CH₃) | |
| IR | Acetyl, sulfonyl | 1700 cm⁻¹ (C=O) | |
| HRMS | Molecular ion | [M+H]⁺ = 434.12 (calculated) |
Advanced Research Questions
Q. How can crystallographic studies resolve uncertainties in the compound’s solid-state structure?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and acetyl groups) .
- Comparative Analysis: Align with reported sulfonamide structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to validate geometry .
Key Findings from Evidence:
- Dihedral angles between indole and benzene rings influence packing efficiency .
- Fluorine atoms participate in weak C–H···F interactions, stabilizing the crystal lattice .
Q. How do electronic effects of substituents (fluoro, ethoxy) influence biological activity?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, enhancing sulfonamide’s binding to hydrophobic enzyme pockets .
- Structure-Activity Relationships (SAR): Ethoxy groups improve metabolic stability by reducing oxidative degradation .
Reference Data:
| Substituent | Electronic Effect | Biological Impact | Reference |
|---|---|---|---|
| 3-Fluoro | Withdraws electron density | Enhances enzyme binding affinity | |
| 4-Ethoxy | Steric hindrance | Reduces CYP450-mediated metabolism |
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) .
- Orthogonal Assays: Validate enzyme inhibition using fluorescence polarization and calorimetry .
- Impurity Profiling: LC-MS identifies byproducts (e.g., deacetylated derivatives) that may skew results .
Case Study:
- Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) were traced to residual DMSO in stock solutions, altering compound solubility .
Q. How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .
- Docking Software: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between sulfonamide and catalytic residues .
- Validation: Compare docking scores with experimental IC₅₀ values to refine models .
Key Interaction:
- The sulfonamide group forms hydrogen bonds with Asn67 in carbonic anhydrase IX, critical for inhibitory activity .
Q. What synthetic routes minimize racemization in chiral intermediates?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINOL-derived catalysts for asymmetric synthesis of dihydroindole intermediates .
- Low-Temperature Coupling: Perform Suzuki-Miyaura reactions at –20°C to preserve stereochemistry .
Reference Data:
| Step | Condition | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Indole alkylation | (R)-BINOL, 0°C | 92% ee | |
| Suzuki coupling | –20°C, Pd(PPh₃)₄ | 85% ee |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
